N-(3-carbamoylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials under specific conditions to afford substituted carboxamides. For instance, N-Carbamoylmethyl-N'-tosyl guanidine reacts with primary alkylamines to yield substituted carboxamides through a five-membered-ring intermediate, which is a rare example of an intermolecular transamidation reaction under mild conditions . Another synthesis approach involves refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone to produce N-((4-acetylphenyl)carbamothioyl)pivalamide . These methods highlight the versatility of carbamoyl derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of carbamoyl derivatives is often elucidated using spectroscopic techniques and single crystal X-ray diffraction studies. For example, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined, revealing intramolecular hydrogen bonds and intermolecular interactions that contribute to structural stabilization . Similarly, the crystal structure of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide was characterized, showing that it crystallizes in the monoclinic crystal system . These studies are crucial for understanding the three-dimensional arrangement of atoms within these compounds.
Chemical Reactions Analysis
Carbamoyl derivatives participate in various chemical reactions, which can be leveraged to synthesize new compounds with potential biological activities. The intermolecular transamidation reaction mentioned earlier is an example of the chemical reactivity of these compounds . Additionally, the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives without using any catalysts showcases the reactivity of carbamoyl derivatives under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamoyl derivatives are influenced by their molecular structure. Spectroscopic characterization, such as 1H-NMR, 13C-NMR, and FT-IR, provides information about the functional groups present and their chemical environment . The Frontier molecular orbital analysis from density functional theory studies can predict the reactivity of these molecules by examining the HOMO/LUMO energy gap . Additionally, the antioxidant and anticancer activities of these compounds are evaluated through biological assays, indicating their potential therapeutic applications .
Scientific Research Applications
Radiosensitization and Cytotoxicity
One study explored the synthesis of nitrothiophene carboxamides with aminoalkyl side chains, evaluating their potential as radiosensitizers and selective cytotoxins. This research is significant for understanding the chemical basis of radiosensitization and developing therapies that could enhance the effectiveness of radiation therapy in cancer treatment (Threadgill et al., 1991).
Antibacterial Agents
Another study synthesized pyridonecarboxylic acids as antibacterial agents, exploring the structural activity relationships and their effectiveness against various bacteria. This work contributes to the ongoing search for new antibiotics amid rising antibiotic resistance (Egawa et al., 1984).
Androgen Receptor Antagonism
Research into N-arylpiperazine-1-carboxamide derivatives aimed to discover new nonsteroidal androgen receptor antagonists. These compounds have been evaluated for their potential in treating conditions like prostate cancer by inhibiting the androgen receptor (Kinoyama et al., 2005).
Synthesis and Evaluation of Organic Compounds
A study on the synthesis of chiral linear carboxamide derivatives incorporating peptide linkages highlights the innovative approaches to creating novel organic molecules with potential therapeutic applications. This research emphasizes the versatility of carboxamides in synthesizing complex organic compounds (Khalifa et al., 2014).
Crystal Structure Analysis
Detailed structural analysis of organic compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, provides insights into molecular interactions and stability. This research aids in the rational design of molecules with desired properties for various applications (Polo-Cuadrado et al., 2021).
Mechanism of Action
Target of Action
Compounds containing thiophene rings, such as this one, are often involved in organosulfur heterocyclic compound reactions .
Mode of Action
It’s worth noting that thiophene-containing compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that thiophene-containing compounds can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It’s known that compounds involved in suzuki–miyaura (sm) cross-coupling reactions can lead to the formation of new carbon–carbon bonds , which can significantly alter the structure and function of the resulting molecules.
Action Environment
It’s known that the conditions of suzuki–miyaura (sm) cross-coupling reactions, which thiophene-containing compounds can participate in, are exceptionally mild and functional group tolerant .
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-12-2-4-14(5-3-12)27(24,25)21-9-6-13(7-10-21)17(23)20-18-15(16(19)22)8-11-26-18/h2-5,8,11,13H,6-7,9-10H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCUKXOIIUBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.